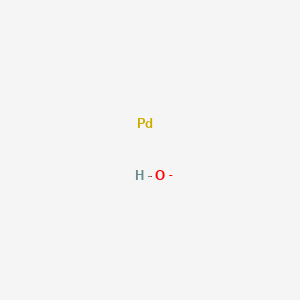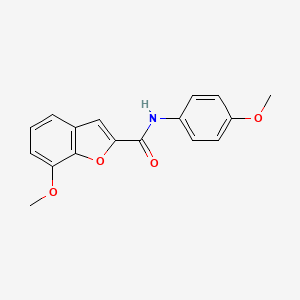![molecular formula C13H18O6 B8564624 Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- CAS No. 101641-07-0](/img/structure/B8564624.png)
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C12H16O5 . It is a derivative of benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups on the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Etherification: The aldehyde group is protected by converting it into an acetal or ketal
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology:
- Studied for its effects on neurotransmitter systems and receptor binding.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methoxyethoxy groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Mescaline: Both are phenethylamines with psychedelic effects, but mescaline has a different substitution pattern on the benzene ring.
Isoproscaline: Similar structure but with an isopropoxy group instead of a methoxyethoxy group.
Uniqueness: Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
101641-07-0 |
|---|---|
Formule moléculaire |
C13H18O6 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-4-5-18-9-19-13-11(16-2)6-10(8-14)7-12(13)17-3/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
SQCZOKWUOYFXAD-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=C(C=C(C=C1OC)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)





![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)

![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)





